molecular formula C18H27NOS2 B14187180 N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide CAS No. 920510-75-4

N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide

Cat. No.: B14187180
CAS No.: 920510-75-4
M. Wt: 337.5 g/mol
InChI Key: CTONXXXDTCGUFO-UHFFFAOYSA-N
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Description

N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide is an organic compound that features a tert-butylphenyl group and a dithiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide typically involves the following steps:

    Formation of the tert-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the dithiolan ring: The dithiolan ring can be introduced through a reaction with a suitable dithiol compound under basic conditions.

    Amidation reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced forms.

    Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or in drug delivery systems.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiolan ring can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)butanamide: Similar structure but with a shorter carbon chain.

    N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)hexanamide: Similar structure but with a longer carbon chain.

    N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butylphenyl group can enhance its stability and lipophilicity, while the dithiolan ring can participate in redox reactions.

Properties

CAS No.

920510-75-4

Molecular Formula

C18H27NOS2

Molecular Weight

337.5 g/mol

IUPAC Name

N-(4-tert-butylphenyl)-5-(dithiolan-3-yl)pentanamide

InChI

InChI=1S/C18H27NOS2/c1-18(2,3)14-8-10-15(11-9-14)19-17(20)7-5-4-6-16-12-13-21-22-16/h8-11,16H,4-7,12-13H2,1-3H3,(H,19,20)

InChI Key

CTONXXXDTCGUFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCCC2CCSS2

Origin of Product

United States

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